molecular formula C24H28N6 B5246258 5-(4-Cyclohexylphenyl)-3-(4-pyridin-4-ylpiperazin-1-yl)-1,2,4-triazine

5-(4-Cyclohexylphenyl)-3-(4-pyridin-4-ylpiperazin-1-yl)-1,2,4-triazine

Cat. No.: B5246258
M. Wt: 400.5 g/mol
InChI Key: IICDEHWTWVMWON-UHFFFAOYSA-N
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Description

5-(4-Cyclohexylphenyl)-3-(4-pyridin-4-ylpiperazin-1-yl)-1,2,4-triazine is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a cyclohexylphenyl group and a pyridinylpiperazinyl group attached to the triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Cyclohexylphenyl)-3-(4-pyridin-4-ylpiperazin-1-yl)-1,2,4-triazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors, such as amidines or nitriles, under acidic or basic conditions.

    Introduction of the Cyclohexylphenyl Group: This step involves the coupling of a cyclohexylphenyl derivative with the triazine core using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Attachment of the Pyridinylpiperazinyl Group: The final step involves the nucleophilic substitution of a pyridinylpiperazine derivative onto the triazine core, typically under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(4-Cyclohexylphenyl)-3-(4-pyridin-4-ylpiperazin-1-yl)-1,2,4-triazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the triazine core or the attached groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-Cyclohexylphenyl)-3-(4-pyridin-4-ylpiperazin-1-yl)-1,2,4-triazine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a ligand in binding studies or as a probe to investigate biological pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(4-Cyclohexylphenyl)-3-(4-pyridin-4-ylpiperazin-1-yl)-1,2,4-triazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Cyclohexylphenyl)-3-(4-pyridin-4-ylpiperazin-1-yl)-1,2,4-triazine
  • 5-(4-Phenylphenyl)-3-(4-pyridin-4-ylpiperazin-1-yl)-1,2,4-triazine
  • 5-(4-Cyclohexylphenyl)-3-(4-morpholin-4-yl)-1,2,4-triazine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, or biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-(4-cyclohexylphenyl)-3-(4-pyridin-4-ylpiperazin-1-yl)-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6/c1-2-4-19(5-3-1)20-6-8-21(9-7-20)23-18-26-28-24(27-23)30-16-14-29(15-17-30)22-10-12-25-13-11-22/h6-13,18-19H,1-5,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICDEHWTWVMWON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=CN=NC(=N3)N4CCN(CC4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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